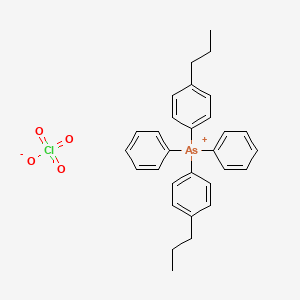
Diphenylbis(4-propylphenyl)arsanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylbis(4-propylphenyl)arsanium perchlorate is an organoarsenic compound that features a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenylbis(4-propylphenyl)arsanium perchlorate typically involves the reaction of diphenylarsine with 4-propylphenyl derivatives under specific conditions. The reaction is often carried out in the presence of a perchlorate source, such as perchloric acid or a perchlorate salt, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylbis(4-propylphenyl)arsanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The arsonium group can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction could produce arsenic hydrides. Substitution reactions can result in a variety of arsonium derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, diphenylbis(4-propylphenyl)arsanium perchlorate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials .
Biology
The compound’s potential biological applications are still under investigation. its ability to interact with biological molecules suggests it could be useful in studying arsenic’s effects on biological systems and developing arsenic-based drugs .
Medicine
While not currently used in medicine, the compound’s properties make it a candidate for further research into arsenic-based therapeutics. Its interactions with biological targets could lead to new treatments for diseases where arsenic compounds have shown promise .
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Wirkmechanismus
The mechanism by which diphenylbis(4-propylphenyl)arsanium perchlorate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylarsine: A simpler organoarsenic compound with similar reactivity.
Triphenylarsine: Another organoarsenic compound with three phenyl groups, used in similar applications.
Phenylbismuth bis(4-nitrophenylacetate): A related compound with bismuth instead of arsenic, used in different contexts.
Uniqueness
Diphenylbis(4-propylphenyl)arsanium perchlorate is unique due to its specific structure, which includes both diphenyl and 4-propylphenyl groups. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
63330-47-2 |
|---|---|
Molekularformel |
C30H32AsClO4 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
diphenyl-bis(4-propylphenyl)arsanium;perchlorate |
InChI |
InChI=1S/C30H32As.ClHO4/c1-3-11-25-17-21-29(22-18-25)31(27-13-7-5-8-14-27,28-15-9-6-10-16-28)30-23-19-26(12-4-2)20-24-30;2-1(3,4)5/h5-10,13-24H,3-4,11-12H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YWCYKJNSSQFQHC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)CCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


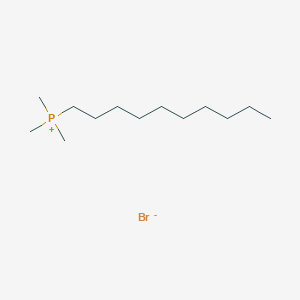
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
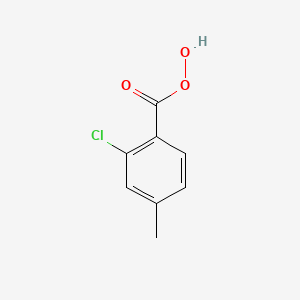
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)
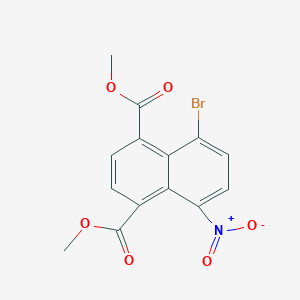
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
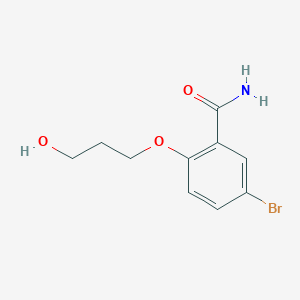


![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
